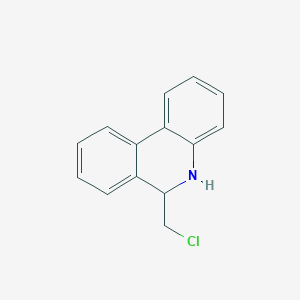

6-(Chloromethyl)-5,6-dihydrophenanthridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5446-59-3 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

6-(chloromethyl)-5,6-dihydrophenanthridine |

InChI |

InChI=1S/C14H12ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14,16H,9H2 |

InChI Key |

PHDSUMCSIDXAFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC3=CC=CC=C23)CCl |

Origin of Product |

United States |

Overview of 6 Chloromethyl 5,6 Dihydrophenanthridine Within the Dihydrophenanthridine Chemical Space

Structural Context of the Dihydrophenanthridine Heterocyclic System

The foundation of 6-(Chloromethyl)-5,6-dihydrophenanthridine is the 5,6-dihydrophenanthridine (B3050675) scaffold. This structure is a tricyclic aza-heterocycle, meaning it is a cyclic compound containing atoms of at least two different elements in its rings. mdpi.com Specifically, it is derived from the phenanthrene (B1679779) architecture, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings. In the phenanthridine (B189435) system, one of the carbon-hydrogen units in the central ring of phenanthrene is replaced by a nitrogen atom.

The term "dihydrophenanthridine" indicates that two hydrogen atoms have been added to the parent phenanthridine structure, saturating one of the double bonds. In the case of 5,6-dihydrophenanthridine, this saturation occurs across the bond between the nitrogen at position 5 and the carbon at position 6. This modification fundamentally alters the geometry of the central ring, converting it from a flat, aromatic system to a non-planar, partially saturated ring. This structural change is crucial as it imparts distinct chemical properties compared to its fully aromatic counterpart, phenanthridine.

| Property | Phenanthridine | 5,6-Dihydrophenanthridine |

| Formula | C₁₃H₉N | C₁₃H₁₁N |

| Aromaticity | Fully aromatic | Partially saturated |

| Geometry | Planar | Non-planar |

| Hybridization (N-5) | sp² | sp³ |

| Hybridization (C-6) | sp² | sp³ |

Significance of Dihydrophenanthridine and Phenanthridine Derivatives in Synthetic Organic Chemistry

The phenanthridine and dihydrophenanthridine core structures are of considerable interest in synthetic and medicinal chemistry due to their prevalence in a variety of biologically active molecules. mdpi.com Phenanthridine derivatives, including naturally occurring alkaloids, exhibit a wide range of pharmacological activities.

Table of Biologically Active Phenanthridine Derivatives

| Derivative Class | Example(s) | Associated Biological Activity |

|---|---|---|

| Benzo[c]phenanthridine Alkaloids | Sanguinarine, Chelerythrine | Anti-inflammatory, antimicrobial, antitumor. nih.govnih.gov |

| Amaryllidaceae Alkaloids | Lycorine, Trisphaeridine | Antitumor, antiparasitic. |

These alkaloids are known to exert their effects through mechanisms such as DNA interaction and the induction of apoptosis. nih.govnih.gov The development of novel anticancer agents often involves the synthesis and modification of these heterocyclic systems. nih.gov

In synthetic organic chemistry, 5,6-dihydrophenanthridines are valuable intermediates. acs.org They can be synthesized through various modern catalytic methods, including palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling. mdpi.com These intermediates can then be selectively transformed; for instance, they can undergo a retro-Mannich-type reaction to yield the corresponding fully aromatic phenanthridine derivatives. acs.org Furthermore, chiral dihydrophenanthridines serve as effective hydrogen donors in asymmetric transfer hydrogenation reactions, a key process in stereoselective synthesis.

Specificity and Unique Considerations of the 6-(Chloromethyl) Moiety within the 5,6-Dihydrophenanthridine Scaffold

The introduction of a 6-(chloromethyl) group (-CH₂Cl) to the 5,6-dihydrophenanthridine scaffold creates a molecule with distinct and heightened reactivity. The chloromethyl group itself is a potent functional handle in organic synthesis. Its presence transforms the molecule into a reactive alkylating agent.

The key structural feature of this compound is the N-CH₂-Cl linkage (an α-chloroamine functionality). Amines are nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.orgmsu.edu The attachment of the chloromethyl group directly to the nitrogen-bearing carbon at position 6 makes the compound particularly susceptible to nucleophilic substitution reactions. The chlorine atom is an effective leaving group, and the entire chloromethyl moiety can be readily displaced by a wide range of nucleophiles.

This reactivity has significant implications for its synthetic utility:

Alkylation: The compound can be used to introduce the dihydrophenanthridine scaffold into other molecules, such as peptides, natural products, or other drug candidates.

Functional Group Interconversion: The chloromethyl group can be converted into other functional groups. For example, catalytic methods exist for the oxidation of benzylic and alkyl halides, including chloromethyl groups, into carboxylic acids using water as the oxidant. acs.org This allows for the synthesis of a variety of derivatives from a common precursor.

The reactivity of the C-Cl bond in such compounds is well-established, making them valuable building blocks for constructing more complex molecular architectures. acs.org The specific placement at the 6-position of the dihydrophenanthridine ring system provides a strategic site for chemical modification and elaboration.

Strategic Synthetic Methodologies for 6 Chloromethyl 5,6 Dihydrophenanthridine and Analogous Systems

Precursor Synthesis and Functionalization for Dihydrophenanthridine Ring Closure

The assembly of the dihydrophenanthridine scaffold begins with the synthesis and functionalization of acyclic and monocyclic building blocks. These precursors are designed to contain the necessary atoms and functional groups in the correct arrangement to facilitate the subsequent ring-closing reactions.

Synthesis of Aryl Amines and Related Acyclic Intermediates

The foundational precursors for many dihydrophenanthridine syntheses are substituted aryl amines, particularly 2-aminobiphenyl (B1664054) derivatives. One common method for preparing 2-aminobiphenyl is through the reduction of 2-nitrobiphenyl. nih.govorientjchem.org This transformation can be achieved using various reducing agents, such as stannous chloride in ethanol, followed by treatment with a strong base. orientjchem.orgchemicalbook.com

A more versatile and widely used approach for constructing the 2-aminobiphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. orientjchem.orgresearchgate.net This method involves the coupling of an aryl halide, such as 2-bromoaniline, with an arylboronic acid, like phenylboronic acid. orientjchem.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a base. orientjchem.orglibretexts.org The versatility of the Suzuki coupling allows for the synthesis of a wide range of substituted o-arylanilines by varying the coupling partners.

Introduction of Halogenated Methyl Groups into Aryl Precursors

The introduction of a chloromethyl group is a critical step in the synthesis of the target compound, 6-(chloromethyl)-5,6-dihydrophenanthridine. This functional group can be introduced onto the biphenyl (B1667301) backbone or attached to the nitrogen atom of an aniline (B41778) precursor.

The direct chloromethylation of biphenyl can be accomplished through electrophilic substitution, such as the Blanc reaction. google.com For example, reacting biphenyl with formalin (HCHO) and hydrogen chloride in the presence of a Lewis acid like ferric chloride can yield 4-(chloromethyl)-1,1'-biphenyl. wikipedia.org An alternative method involves using dimethoxymethane (B151124) and chlorosulfonic acid with a catalytic amount of zinc iodide. wikipedia.org

A more direct route to precursors for cyclization involves the chloroacetylation of an aryl amine. N-aryl-2-chloroacetamides are synthesized by reacting the corresponding aryl amine with chloroacetyl chloride. youtube.com This reaction attaches the chloroacetyl group to the amine nitrogen, positioning it for subsequent intramolecular cyclization. The amino group of aniline can be converted to an amide through acetylation, which still acts as an ortho-para director for further reactions but is less activating, preventing over-substitution. chemicalbook.com

Preparation of 2-Isocyanobiphenyls and Arylboron Reagents

2-Isocyanobiphenyls are highly valuable precursors for the synthesis of phenanthridine (B189435) derivatives. nih.gov These compounds are typically prepared from 2-aminobiphenyl through a two-step sequence. First, 2-aminobiphenyl is formylated by reacting it with formic acid or a mixed anhydride (B1165640) to produce N-formyl-2-aminobiphenyl. Subsequent dehydration of the formamide, often using a dehydrating agent like phosphorus oxychloride, triphenylphosphine, or phosgene, yields the target 2-isocyanobiphenyl.

Arylboron reagents, such as arylboronic acids and their esters, are indispensable for the synthesis of the biphenyl core via Suzuki-Miyaura coupling. libretexts.org Arylboronic acids are generally synthesized through the reaction of an organometallic reagent, like a Grignard reagent or an organolithium compound derived from an aryl halide, with a trialkyl borate, followed by acidic workup. For stability and ease of handling, arylboronic acids are often converted to their corresponding boronate esters, such as pinacol (B44631) esters, by reaction with pinacol. wikipedia.orgorganic-chemistry.org These stable, crystalline solids are highly effective in palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

Derivatization of o-Arylanilines and Alkynoates

An effective strategy for constructing the dihydrophenanthridine skeleton involves the cascade reaction of o-arylanilines with alkynoates. nih.gov This method provides a selective route to dihydrophenanthridine derivatives. nih.gov The reaction proceeds through an initial C(sp²)–H alkenylation of the o-arylaniline with the alkynoate, which is then followed by an intramolecular aza-Michael addition to form the dihydrophenanthridine ring. nih.gov The selectivity of the reaction can be controlled by tuning the reaction conditions; at elevated temperatures, the initially formed dihydrophenanthridine can undergo a retro-Mannich-type reaction to yield the corresponding phenanthridine. nih.gov This protocol is advantageous due to the use of readily available substrates with a free amino group and cost-effective catalysts. nih.gov

Intramolecular Cyclization and Annulation Strategies for Dihydrophenanthridine Core Formation

The final and key step in the synthesis of the dihydrophenanthridine core is the intramolecular cyclization of the appropriately functionalized precursors. Various strategies have been developed to effect this transformation, with radical-mediated methods being particularly prominent.

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a powerful and versatile approach to the dihydrophenanthridine core. These reactions often proceed under mild conditions and exhibit good functional group tolerance. A common strategy involves the generation of a radical species on a side chain attached to one of the aryl rings of a biphenyl precursor, which then attacks the adjacent aryl ring to form the new C-C bond and complete the heterocyclic system.

Visible-light photocatalysis has emerged as a particularly effective method for initiating these radical cyclizations. youtube.com In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with the substrate to generate a radical intermediate. For instance, the irradiation of 2-isocyanobiphenyls in the presence of a photosensitizer like eosin (B541160) B and a radical precursor can lead to the formation of 6-substituted phenanthridines.

Another photocatalytic approach involves the intramolecular C-H amination of 2-biarylmethanamines, supported by iodine under visible light and air, which proceeds through a 5,6-dihydrophenanthridine (B3050675) intermediate that is subsequently oxidized. youtube.com The reaction conditions for these photocatalytic methods are generally mild, often conducted at room temperature.

The synthesis of 5,6-dihydrophenanthridine and its derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. The development of efficient and versatile synthetic routes to these scaffolds is a key focus of contemporary organic chemistry. This article details strategic methodologies for the synthesis of the specific compound this compound and its structural analogs, categorized into radical-mediated and metal-catalyzed cyclizations.

1 Radical-Mediated Cyclizations

Radical reactions offer powerful and often complementary approaches to traditional ionic or metal-catalyzed methods for the construction of complex molecular architectures. These methods typically involve the generation of highly reactive radical intermediates that can undergo intramolecular cyclization to form the desired ring systems.

1 Isonitrile Radical Insertion and Intramolecular Homolytic Aromatic Substitution (HAS)

A prominent strategy for the synthesis of phenanthridine derivatives involves the reaction of 2-isocyanobiphenyls with radical precursors. The generated radical adds to the isonitrile carbon, forming an imidoyl radical. This intermediate then undergoes an intramolecular homolytic aromatic substitution (HAS) to furnish the phenanthridine core.

While the direct synthesis of this compound via this method is not extensively documented in readily available literature, the synthesis of analogous compounds highlights the potential of this approach. For instance, the use of trifluoromethyl radical precursors, such as Togni's reagent, with 2-isocyanobiphenyls leads to the formation of 6-(trifluoromethyl)phenanthridines. rsc.org This reaction proceeds through the addition of the trifluoromethyl radical to the isonitrile, followed by cyclization.

Similarly, 6-aroylated phenanthridines can be synthesized from 2-isocyanobiphenyls and aromatic aldehydes via a base-promoted homolytic aromatic substitution (BHAS). researchgate.net In this case, an acyl radical is generated and participates in the key addition-cyclization sequence. researchgate.net The generation of a chloromethyl radical from a suitable precursor, such as chloroacetic acid derivatives, could foreseeably be applied to this methodology to access the target compound.

The general mechanism for this process is outlined below:

Generation of a radical (e.g., •CF₃, •C(O)Ar, or potentially •CH₂Cl).

Addition of the radical to the isonitrile carbon of a 2-isocyanobiphenyl derivative.

Formation of an imidoyl radical intermediate.

Intramolecular homolytic aromatic substitution (HAS) of the imidoyl radical onto the adjacent aromatic ring.

Rearomatization to yield the 6-substituted phenanthridine product.

Recent advancements have focused on developing milder and more efficient conditions for these transformations, including the use of visible-light photoredox catalysis to generate the initial radical species, thus avoiding harsh reagents like tributyltin hydride. rsc.org

2 Photoinduced Generation of Iminyl Radicals

Photoinduced methods provide a mild and efficient pathway for the generation of radical intermediates. In the context of phenanthridine synthesis, the photoinduced formation of iminyl radicals from biaryl oxime precursors is a noteworthy strategy. researchgate.net For example, the irradiation of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime with UV light resulted in the formation of 4-methoxyphenanthridine in a 54% yield. researchgate.net This transformation proceeds via the formation of an iminyl radical, which then cyclizes onto the adjacent aromatic ring. researchgate.net

Another approach involves the visible-light-promoted reaction of vinyl azides with radical sources. cmu.edu The addition of an alkyl or trifluoromethyl radical to a vinyl azide (B81097) generates an iminyl radical, which subsequently undergoes intramolecular cyclization to form the phenanthridine skeleton. cmu.edu This method has been successfully applied to the synthesis of 6-(fluoro)alkylated phenanthridines. cmu.edu The adaptation of this methodology using a chloromethyl radical precursor could provide a viable route to this compound.

The key steps in these photoinduced processes generally involve:

Excitation of a photosensitizer or the substrate itself by light.

Generation of an iminyl radical from a suitable precursor (e.g., oxime or vinyl azide).

Intramolecular cyclization of the iminyl radical.

Subsequent reaction steps to yield the final phenanthridine product.

3 Radical C-C Coupling Methodologies

The direct coupling of radical species represents a powerful tool for the formation of C-C bonds. While a specific application for the synthesis of this compound is not explicitly detailed, the principles of radical C-C coupling are highly relevant. Nickel-catalyzed photoredox methods have been developed for the highly selective cross-coupling of two different radicals, such as alkyl and acyl radicals, derived from readily available carboxylic acids. researchgate.net This strategy mitigates the statistical product distribution often observed in radical-radical couplings. researchgate.net

The synthesis of a fungal isonitrile antibiotic has been achieved using a key radical addition-elimination reaction where a carbon radical, generated from a bromide precursor, couples with a β-stannyl acrylate. rsc.org These examples of controlled radical C-C bond formation suggest that a strategy involving the coupling of a biphenyl-containing radical with a chloromethyl radical equivalent could be a potential, albeit challenging, route to the target molecule.

4 Tandem Radical Addition/Cyclization Approaches

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. The synthesis of phenanthridine derivatives can be achieved through tandem radical addition and cyclization sequences. For instance, a visible-light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyl compounds has been developed to access substituted phenanthridines. nih.gov This process is initiated by a persulfate salt and a ruthenium photocatalyst. nih.gov

Another example is the tandem radical cyclization of N-arylacrylamides with CBr₄ to construct tribromomethylated 2-oxindoles, where air serves as the terminal oxidant. rsc.org While the final product is not a phenanthridine, the principle of a tandem radical addition and cyclization is clearly demonstrated. A similar strategy, employing a suitable chloromethyl radical source and a biphenyl-based acceptor, could potentially be designed to construct the this compound skeleton.

2 Metal-Catalyzed Cyclizations

Metal-catalyzed reactions, particularly those employing palladium, are among the most powerful and versatile tools for the construction of biaryl systems and heterocyclic compounds. These methods often proceed with high efficiency and selectivity under relatively mild conditions.

1 Palladium-Catalyzed Intramolecular Dehydrogenative C-H/C-H Coupling

A significant advancement in the synthesis of 5,6-dihydrophenanthridines is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.govbeilstein-journals.orgnih.gov This methodology allows for the direct formation of the dihydrophenanthridine core from readily available N-aryl-2-amino-biphenyl precursors, avoiding the need for pre-functionalized starting materials. nih.gov

The reaction typically employs a palladium catalyst, such as Pd(TFA)₂, in the presence of an oxidant, like Cu(TFA)₂·H₂O, in a suitable solvent. nih.gov The reaction has been shown to have a broad substrate scope, tolerating a variety of functional groups on both aromatic rings. nih.gov

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Dehydrogenative C-H/C-H Coupling nih.gov

| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (2.2) | Toluene | 120 | 35 |

| 2 | Pd(TFA)₂ (15) | Cu(TFA)₂·H₂O (2.2) | CF₃CH₂OH | 100 | 78 |

| 3 | PdCl₂ (10) | Cu(OAc)₂ (2.2) | Toluene | 120 | 25 |

| 4 | Pd(TFA)₂ (15) | Ag₂CO₃ (2.2) | CF₃CH₂OH | 100 | 65 |

Selected data from the source.

Table 2: Substrate Scope of the Palladium-Catalyzed Dehydrogenative C-H/C-H Coupling researchgate.netnih.gov

| Product | R¹ | R² | Yield (%) |

| 2a | H | H | 78 |

| 2b | 4-Me | H | 82 |

| 2c | 4-F | H | 75 |

| 2d | 4-Cl | H | 72 |

| 2e | H | 8-Me | 80 |

| 2f | H | 8-OMe | 79 |

Selected data from the source, showcasing tolerance for various substituents.

This methodology has been successfully applied to the large-scale synthesis of 5,6-dihydrophenanthridine derivatives, demonstrating its practical utility. nih.gov The introduction of a chloromethyl group onto the nitrogen atom of the resulting 5,6-dihydrophenanthridine could be achieved as a subsequent synthetic step.

2 Palladium(0)-Mediated Cyclization Protocols

Palladium(0)-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. These protocols can be adapted for the intramolecular cyclization to form dihydrophenanthridine structures. One such approach involves a cascade reaction combining a Suzuki cross-coupling with a C-H arylation. nih.gov This method has been used to access chiral dihydrophenanthridines with high enantioselectivity using chiral-bridged biphenyl phosphine-carboxylate bifunctional ligands. nih.gov

Another strategy is the palladium-catalyzed annulation of arynes by ortho-halobenzamides, which provides a single-step synthesis of phenanthridinones through simultaneous C-C and C-N bond formation. rsc.org While this leads to the oxidized phenanthridinone core, subsequent reduction and functionalization could potentially lead to the desired this compound.

Furthermore, a one-pot synthesis of substituted phenanthridines has been developed involving a palladium-catalyzed Suzuki cross-coupling of a suitable precursor with 2-(Boc-amino)benzeneboronic acid pinacol ester, followed by spontaneous deprotection and intramolecular condensation. nih.gov This cascade process demonstrates the power of Pd(0)-catalysis in rapidly assembling the phenanthridine framework.

Transition Metal-Free Approaches

While metal-catalyzed methods are powerful, the development of transition metal-free alternatives is a significant goal in green chemistry to avoid catalyst cost and potential metal contamination in products.

Transition metal-free intramolecular C-H arylation offers a direct route to biaryl ring systems. These reactions are typically promoted by a strong base and proceed via a benzyne (B1209423) or an SₙAr (nucleophilic aromatic substitution) mechanism. While specific base-promoted examples for this compound are not prominently detailed, the strategy is well-established for related heterocyclic systems. For instance, related phenanthridine syntheses can be achieved through methods like the classical Pictet–Hubert condensation, which operates under thermal, acid-catalyzed conditions rather than using metals. beilstein-journals.org The development of base-promoted cyclizations often relies on carefully designed substrates where an anionic site can act as an internal nucleophile to attack an aromatic C-H bond, leading to cyclization and aromatization.

Cascade reactions provide an efficient means to construct complex molecules in a single pot by forming multiple chemical bonds sequentially. An unprecedented selective synthesis of dihydrophenanthridine derivatives has been developed through the cascade reaction of 2-arylanilines with alkynoates. acs.org This protocol is noteworthy as the selectivity towards either dihydrophenanthridine or the fully aromatized phenanthridine can be controlled simply by tuning the reaction temperature. acs.org The formation of the dihydrophenanthridine scaffold involves an initial C(sp²)–H alkenylation of the 2-arylaniline with the alkynoate, followed by an intramolecular aza-Michael addition. acs.org

Interestingly, while this method is presented here under the transition metal-free section as per the outline, the reported procedure utilizes a cost-effective ruthenium catalyst, highlighting its efficiency but placing it within the realm of transition-metal catalysis. acs.org The reaction shows that electron-rich aniline moieties are significantly more favorable for the formation of the dihydrophenanthridine scaffold compared to electron-deficient ones. acs.org

Table 4: Substrate Scope in the Cascade Reaction of o-Arylanilines with Alkynoates

| Entry | o-Arylaniline | Alkynoate | Product (Dihydrophenanthridine) | Yield (%) |

| 1 | [1,1'-biphenyl]-2-amine | Dimethyl acetylenedicarboxylate | Dihydrophenanthridine derivative | 85 |

| 2 | 4-methoxy-[1,1'-biphenyl]-2-amine | Dimethyl acetylenedicarboxylate | Methoxy-dihydrophenanthridine derivative | 92 |

| 3 | 4-chloro-[1,1'-biphenyl]-2-amine | Dimethyl acetylenedicarboxylate | Chloro-dihydrophenanthridine derivative | 78 |

| 4 | 5-methoxy-[1,1'-biphenyl]-2-amine | Diethyl acetylenedicarboxylate | Methoxy-dihydrophenanthridine derivative | 54 |

Data sourced from a study on the selective synthesis of dihydrophenanthridines. acs.org

Intramolecular Addition to N-Tethered Aryne Intermediates

The generation of aryne intermediates, typically from ortho-haloaryl triflates or silanes, provides a highly reactive species for intramolecular trapping. In the context of dihydrophenanthridine synthesis, this strategy involves an N-tethered imine or a related nitrogen nucleophile attacking the aryne.

The general approach involves a precursor such as an N-(2-halobiphenyl-2'-yl)imine. Treatment with a strong base (e.g., an organolithium reagent) generates the aryne intermediate. The tethered imine nitrogen or the imine carbon, acting as a nucleophile, then attacks one of the carbons of the aryne triple bond, effecting the cyclization to form the 5,6-dihydrophenanthridine ring system. nih.gov This annulation via benzyne intermediates is a recognized pathway for forging the crucial aryl-aryl bond. nih.gov The reactivity of N-aryl imines with arynes has been shown to produce 1,2-dihydroisoquinoline-type products through a cascade reaction, highlighting the potential of this methodology for constructing related aza-heterocycles. figshare.com The stability and reactivity of the imine intermediate are critical; N-aryl groups can influence the subsequent reaction pathways, sometimes leading to reduction rather than isolation of the cyclic imine. beilstein-journals.org

Table 1: Aryne-Mediated Synthesis of Dihydrophenanthridine Analogues

| Precursor Type | Aryne Generation | Nucleophile | Product | Ref. |

| N-(2-halobiphenyl-2'-yl)imine | Organolithium Reagent | Imine Nitrogen | 5,6-Dihydrophenanthridine | nih.gov |

| N-Aryl Imine | Aryne (2 equiv.) | Imine (as diene/nucleophile) | 1,2-Dihydroisoquinoline | figshare.com |

Direct Condensation Reactions

Direct condensation reactions offer a straightforward route to the dihydrophenanthridine core, often by forming the central heterocyclic ring in a single, acid-catalyzed step. A classic example analogous to this approach is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. For dihydrophenanthridines, a suitable N-substituted biphenyl-2-amine derivative can undergo an intramolecular electrophilic substitution onto the adjacent phenyl ring.

For instance, the condensation of an N-biphenyl-3-arylpropanamide can be cyclized using a Pictet-Hubert microwave-assisted process to yield 6-phenethylphenanthridine derivatives. researchgate.net Similarly, palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling of N-aryl-2-aminobiphenyls provides a modern and efficient alternative for creating 5,6-dihydrophenanthridines with broad substrate scope. nih.govresearchgate.net This method forges the key aryl-aryl bond directly. nih.gov The optimization of these reactions often involves screening catalysts, oxidants, and solvents to achieve high yields. nih.gov

Table 2: Palladium-Catalyzed Dehydrogenative Coupling for 5,6-Dihydrophenanthridine Synthesis

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(TFA)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | up to 86% | nih.gov |

| Pd(OAc)₂ | Cu(OAc)₂ | CF₃CH₂OH | 100 | 54% | nih.gov |

| PdCl₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | 69% | nih.gov |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This strategy is prized for its atom economy and ability to rapidly generate molecular complexity from simple starting materials. slideshare.net

Three-Component Reactions Involving Phenanthridine and H-Phosphonates

The Kabachnik-Fields reaction, a classic three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound (like an H-phosphonate), is a cornerstone of α-aminophosphonate synthesis. organic-chemistry.orgwikipedia.org This methodology can be adapted for the functionalization of heterocyclic amines.

In a relevant synthetic approach, a 1,2-dihydroisoquinoline-1-ylphosphonate can be formed through a three-component reaction of a 2-alkynylbenzaldehyde, an amine (such as aniline), and a dialkyl phosphite. nih.gov The reaction pathway can be directed by the choice of catalyst; for example, propylphosphonic anhydride (T3P®) selectively yields the linear α-aminophosphonate, while copper catalysts promote a subsequent intramolecular cyclization to afford the dihydroisoquinoline scaffold. nih.gov This demonstrates that a pre-formed or in situ generated dihydrophenanthridine, acting as a cyclic imine equivalent, could potentially undergo a similar three-component reaction with an aldehyde and an H-phosphonate to install a phosphonomethyl group at the C6 position. The reaction is versatile and can be performed under various conditions, including solvent-free and microwave-assisted protocols, sometimes without the need for a catalyst. nih.govsemanticscholar.org

Table 3: Catalyst-Dependent Synthesis of Phosphonate Adducts

| Aldehyde/Amine/Phosphite Substrates | Catalyst | Product Type | Yield (%) | Ref. |

| 2-(p-tolylethynyl)benzaldehyde / Aniline / Dibutyl Phosphite | T₃P® | α-Amino (2-alkynylphenyl)-methylphosphonate | 85% | nih.gov |

| 2-(p-tolylethynyl)benzaldehyde / Aniline / Dibutyl Phosphite | CuSO₄·5H₂O | 1,2-Dihydroisoquinolin-1-ylphosphonate | 68% | nih.gov |

| Benzaldehyde / Aniline / Diethyl Phosphite | Mg(ClO₄)₂ | α-Aminophosphonate | 94% | nih.gov |

Rearrangement and Ring-Expansion Strategies

Complex molecular scaffolds can be accessed through carefully designed reaction cascades that involve rearrangements or ring expansions, often building the target heterocyclic system from a simpler cyclic or acyclic precursor.

Intramolecular Diels-Alder Reactions (e.g., IMDAF)

The intramolecular Diels-Alder reaction of a furan (B31954) diene (IMDAF) is a powerful method for constructing polycyclic systems. researchgate.nethud.ac.uk This pericyclic reaction allows for the regio- and stereoselective formation of six-membered rings. researchgate.net For the synthesis of dihydrophenanthridines, a precursor containing a furan ring tethered to an alkenyl-substituted arene is employed. researchgate.net

Upon heating, often enhanced by microwave irradiation, the IMDAF reaction proceeds to form a 7-oxabicyclo[2.2.1]heptane cycloadduct. researchgate.net In the presence of an acid catalyst, this adduct can undergo further reaction to yield 5,6-dihydrophenanthridines. researchgate.net These intermediates can be readily oxidized to the fully aromatic phenanthridines. researchgate.net The reaction outcome is sensitive to the substitution pattern on the dienophile and arene components. researchgate.net The stereochemistry of the cycloaddition can also be controlled, with smaller substituents favoring exo-products, while bulkier groups can lead to a mixture of endo- and exo-isomers. rsc.org

Garratt-Braverman Cyclization Coupled with Buchwald-Hartwig Coupling

A sophisticated strategy for assembling the dihydrophenanthridine skeleton involves a sequence of a Garratt-Braverman (GB) cyclization followed by a Buchwald-Hartwig amination. This approach has been successfully used to create 5,6-dihydrophenanthridines with a helical motif. researchgate.net

The first step, the Garratt-Braverman cyclization, is a cycloaromatization reaction that uses a bis-propargyl amine precursor to generate a biaryl intermediate containing the necessary functionality for the subsequent ring closure. researchgate.net This reaction is known for its ability to construct two carbon-carbon bonds in a single step. researchgate.net The resulting biaryl intermediate, typically containing an amine and an aryl halide, is then subjected to a palladium-catalyzed intramolecular Buchwald-Hartwig coupling. This C-N bond-forming reaction closes the central ring to furnish the final 5,6-dihydrophenanthridine product in moderate to good yields. researchgate.net The strategy showcases how combining distinct, powerful reactions can provide access to complex heterocyclic structures. researchgate.net

Regioselectivity and Stereoselectivity Control in Dihydrophenanthridine Synthesis

The formation of the dihydrophenanthridine skeleton, particularly with specific substitution patterns like a chloromethyl group at the 6-position, involves complex bond-forming events where selectivity is key. Regioselectivity dictates the specific location of bond formation, while stereoselectivity controls the three-dimensional arrangement of atoms in the product. Mastering these aspects is crucial for the efficient synthesis of a single, desired isomer.

The electronic properties and steric bulk of substituents on the precursor molecules play a critical role in directing the course of cyclization reactions to form the dihydrophenanthridine ring system. These factors can influence reaction rates, yields, and the regiochemical outcome of the synthesis.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly alter the nucleophilicity or electrophilicity of the reacting centers. In syntheses involving the cyclization of 2-aminobiaryls, the substituents on either aromatic ring can influence the ease of the crucial C-C bond formation. For instance, in palladium-catalyzed carbonylative syntheses of phenanthridinones, a related oxidized structure, substrates with EDGs on the aryl moiety generally show higher reactivity and give better yields, whereas those with EWGs tend to produce lower yields. nih.gov This principle extends to dihydrophenanthridine synthesis, where the electron density of the aromatic rings can dictate the preferred site of attack in intramolecular cyclizations. nih.govrsc.org For example, in the synthesis of bisanthraquinone antibiotics via Diels-Alder reactions, an aromatic substituent was found to be crucial in reversing the expected regioselectivity. nih.gov

Steric Effects: Steric hindrance, the spatial bulk of substituent groups, is a powerful tool for controlling selectivity. Large, bulky groups can block certain reaction pathways, thereby favoring others. In the context of dihydrophenanthridine synthesis, steric factors are particularly important in asymmetric reactions. Research has shown that in the asymmetric hydrogenation of phenanthridines to their dihydro derivatives using chiral boranes, bulky substituents on one of the phenyl groups of the phenanthridine scaffold are required to achieve high enantioselectivity. researchgate.net This is because the steric bulk helps to create a more defined chiral environment around the reaction center, allowing the chiral catalyst to better discriminate between the two faces of the C=N double bond.

The interplay between these effects is summarized in the table below.

| Effect | Influence on Dihydrophenanthridine Synthesis | General Outcome |

| Electronic | Electron-donating groups (EDGs) on the nucleophilic aryl ring. | Increase electron density, promoting electrophilic attack and potentially increasing reaction rates and yields. nih.gov |

| Electron-withdrawing groups (EWGs) on the nucleophilic aryl ring. | Decrease electron density, potentially slowing the reaction and leading to lower yields. nih.gov | |

| Steric | Bulky substituents near the reaction center. | Can hinder catalyst approach, but in asymmetric catalysis, they are crucial for creating a well-defined chiral pocket, leading to higher enantioselectivity. researchgate.net |

| Minimal steric hindrance. | May lead to faster reaction rates but can result in poor selectivity (regio- or stereo-) if multiple reaction sites are accessible. |

The creation of a chiral center at the C6 position of the 5,6-dihydrophenanthridine ring is most commonly achieved through the asymmetric hydrogenation of the corresponding phenanthridine precursor. This transformation relies on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, which facilitates the delivery of hydrogen to one face of the C=N double bond preferentially.

The development of highly effective chiral ligands has been a major focus in this field. nih.gov Several classes of ligands have proven successful, including those with phosphocyclic motifs, atropisomeric backbones, and various bidentate phosphines. nih.govresearchgate.net Rhodium and Iridium complexes are frequently employed. For example, rhodium complexes of bisphosphine ligands with large bite angles, such as SKP, have been successfully used in the asymmetric hydrogenation of related N-heterocycles like dehydromorpholines, achieving excellent enantioselectivities (up to 99% ee). nih.gov

In a notable study on phenanthridines, an asymmetric hydrogenation was developed using a chiral mono-alkene-derived borane (B79455) as the catalyst. researchgate.net This metal-free approach provided a variety of chiral dihydrophenanthridines in high yields with enantiomeric excesses (ee) up to 93%. researchgate.net The success of this method was highly sensitive to the steric hindrance of the phenanthridine substrates, underscoring the importance of substrate-catalyst matching. researchgate.net Other successful approaches have utilized iridium catalysts with various chiral proline-based ligands. core.ac.uk

The table below presents examples of catalyst systems used for asymmetric hydrogenation of N-heterocycles, highlighting the high levels of enantioselectivity that can be achieved.

| Catalyst System (Metal/Ligand) | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Chiral mono-alkene-derived borane | Substituted Phenanthridines | Up to 93% | researchgate.net |

| Rhodium / (R,R,R)-SKP | Dehydromorpholines | Up to 99% | nih.gov |

| Rhodium / JosiPhos-type ligands | Dehydromorpholines | >90% | nih.gov |

| Iridium / Proline-based P,O ligands | Trisubstituted Alkenes | >95% | core.ac.uk |

Several synthetic strategies allow for the selective formation of either the partially saturated 5,6-dihydrophenanthridine or the fully aromatic phenanthridine from common precursors. This control is typically achieved by modifying the reaction conditions, such as temperature or the reaction atmosphere.

One powerful method involves a cascade reaction of o-arylanilines with alkynoates. acs.org In this process, the reaction temperature is the critical switch.

At lower temperatures , the reaction proceeds through an initial C-H alkenylation followed by an intramolecular aza-Michael addition to selectively yield the substituted 5,6-dihydrophenanthridine . acs.org

At elevated temperatures , the initially formed dihydrophenanthridine undergoes an in situ retro-Mannich-type reaction, which involves a C-C bond cleavage and subsequent aromatization to afford the corresponding phenanthridine as the major product. acs.org

Another elegant approach to selectivity involves the intramolecular cyclization of aryl amines onto N-tethered arynes. rsc.orgrsc.orgnih.gov Here, the reaction atmosphere dictates the product.

Under anaerobic (oxygen-free) conditions , the cyclization furnishes the desired 5,6-dihydrophenanthridine derivatives in good to excellent yields. rsc.org

When the same reaction is conducted in the presence of air (aerobic conditions) , a complete switch in selectivity is observed, leading to the formation of the corresponding oxidized phenanthridin-6(5H)-one . rsc.orgnih.gov

These methods provide convenient and efficient control over the final product structure, as detailed below.

| Method | Condition for Dihydrophenanthridine | Condition for Aromatic System | Product of Aromatic Pathway | Reference |

| Cascade of o-arylanilines with alkynoates | Lower Temperature (e.g., 100 °C) | Elevated Temperature (e.g., 130 °C) | Phenanthridine | acs.org |

| Cyclization onto N-tethered arynes | Anaerobic Atmosphere (e.g., N₂) | Aerobic Atmosphere (Air) | Phenanthridin-6(5H)-one | rsc.org, rsc.org |

The concept of exo/endo selectivity is a fundamental aspect of stereocontrol in many cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. researchgate.net This type of selectivity arises when a diene and a dienophile combine to form a bicyclic or polycyclic system, resulting in two possible diastereomeric products: the endo and the exo adduct. libretexts.orgyoutube.com

The endo product is typically favored under kinetic control (lower temperatures, shorter reaction times). Its formation is often rationalized by stabilizing "secondary orbital interactions" between the developing π-system of the diene and unsaturated substituents on the dienophile. masterorganicchemistry.com

The exo product is generally more sterically stable and is therefore the thermodynamically favored product. It can often be obtained by running the reaction at higher temperatures to allow the initially formed endo product to revert to the starting materials and re-react to form the more stable exo isomer. masterorganicchemistry.comnih.gov

While the synthesis of the phenanthridine core can be achieved through pathways involving cycloadditions, the specific control of exo/endo selectivity in the direct synthesis of this compound is not a widely documented aspect. However, the principles governing this selectivity in related aza-Diels-Alder reactions are highly relevant. Computational and experimental studies on various Diels-Alder reactions have shown that selectivity can be influenced by several factors, including steric and electronic properties of substituents, the use of Lewis acid catalysts (which often enhance endo selectivity), and even novel approaches such as using optical cavities to modulate reaction pathways. nih.govnih.gov For example, studies on strained cyclic allenes in Diels-Alder reactions have demonstrated a strong and unusual preference for the endo adduct, driven by unique secondary orbital and electrostatic effects. nih.gov

The factors that generally influence the stereochemical outcome in a Diels-Alder reaction are summarized below.

| Factor | Favors Endo Product (Kinetic) | Favors Exo Product (Thermodynamic) |

| Temperature | Lower temperatures | Higher temperatures (allowing for equilibrium) |

| Governing Principle | Secondary Orbital Interactions | Steric Stability |

| Catalysis | Lewis Acid catalysts often enhance endo selectivity. masterorganicchemistry.com | Certain catalysts can be designed to favor exo products. |

| Substituents | Electron-withdrawing groups on the dienophile. | Bulky substituents can sterically disfavor the endo transition state. |

Mechanistic Elucidation of Synthetic Pathways and Chemical Transformations Involving 6 Chloromethyl 5,6 Dihydrophenanthridines

Characterization of Radical Intermediates and Homolytic Aromatic Substitution (HAS) Processes

Radical-mediated reactions have emerged as a powerful tool for the construction of the phenanthridine (B189435) skeleton. These processes typically involve the formation of highly reactive radical intermediates that undergo intramolecular cyclization onto an aromatic ring, a process known as homolytic aromatic substitution (HAS).

Imidoyl Radical Formation and Subsequent Cyclization

A common strategy for synthesizing phenanthridine derivatives involves the generation of imidoyl radicals. These intermediates can be formed through the addition of a carbon- or heteroatom-centered radical to the terminal carbon of an isocyanide. acs.org Specifically, in the context of 6-substituted phenanthridines, the process often starts with a 2-isocyanobiphenyl precursor. The addition of a radical to the isocyanide group generates a biphenyl (B1667301) imidoyl radical intermediate. acs.org This imidoyl radical then undergoes an intramolecular homolytic aromatic substitution onto the adjacent phenyl ring. acs.org This cyclization step leads to the formation of a cyclohexadienyl radical intermediate, which subsequently aromatizes to yield the final phenanthridine product. acs.org Various radical precursors, such as aryl/alkyl boronic acids in the presence of Mn(acac)3, have been successfully employed to generate the initial radical species. acs.org

The efficiency of this bond-forming strategy has been demonstrated in the synthesis of various C6-substituted phenanthridines, including those with aryl, alkyl, trifluoromethyl, aroyl, and phosphoryl groups. acs.org Mechanistic studies suggest that this HAS pathway is a key step in these transformations. acs.org

Generation and Reactivity of Difluoromethyl Radicals

The introduction of fluorinated groups, such as the difluoromethyl group, into the phenanthridine core is of significant interest in medicinal chemistry. titech.ac.jp One approach to synthesize 6-(difluoromethyl)phenanthridines involves the generation of a difluoromethyl radical (•CF2H). titech.ac.jp This highly reactive species can be produced through the oxidation of aryl-substituted difluoromethylborates. titech.ac.jp

Once generated, the difluoromethyl radical adds to the isonitrile group of a 2-isocyano-1,1'-biphenyl precursor. titech.ac.jp This addition forms an imidoyl radical, which then undergoes intramolecular cyclization to ultimately form the 6-(difluoromethyl)phenanthridine. titech.ac.jp The choice of oxidizing agent is critical for the efficient generation of the •CF2H radical. A combination of silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8) has been identified as an effective initiator system. titech.ac.jp K2S2O8 oxidizes Ag2O, which in turn oxidizes the aryl-substituted difluoromethylborate to produce the difluoromethyl radical. titech.ac.jp The nature of the aryl group on the borate also influences the stability and yield of the reaction, with electron-rich groups like p-diethylamino-phenyl showing promising results. titech.ac.jp

It is important to note that the generation of difluoromethyl radicals is not limited to oxidation methods. Other potential avenues include photocatalytic and electrochemical approaches. titech.ac.jp The versatility of difluoromethyl radical chemistry extends beyond phenanthridine synthesis, with applications in the functionalization of various organic molecules. chinesechemsoc.orgbeilstein-journals.orgbeilstein-journals.orgsioc.ac.cn

Pathways Involving Iminyl Radicals

Iminyl radicals represent another class of key intermediates in the synthesis of phenanthridines. nih.govnih.gov These nitrogen-centered radicals can be generated from various precursors, such as oxime derivatives. nih.gov For instance, the photochemical irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can lead to the formation of phenanthridines. nih.gov The proposed mechanism involves the homolytic cleavage of the N–O bond in the oxime, generating an iminyl radical. nih.gov This iminyl radical then undergoes intramolecular cyclization onto the adjacent aromatic ring. nih.gov

The success of this cyclization is often dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups, such as methoxy groups, at the ortho or para positions can stabilize the incipient radical or radical cation intermediate, facilitating the cyclization process. nih.gov In some cases, the reaction can proceed through a radical cation intermediate on the electron-rich benzene (B151609) ring. nih.gov

Recent advancements have also explored metal- and light-free methods for generating iminyl radicals. For example, an N-heterocyclic carbene (NHC)-catalyzed reaction of vinyl azides with α-bromo esters has been shown to produce iminyl radicals, which can then participate in the construction of phenanthridine derivatives through an alkyl radical addition-initiated HAS process. nih.gov The versatility of iminyl radicals in synthetic chemistry is further highlighted by their application in various cyclization and ring-opening reactions. byu.edursc.org

Experimental Approaches for Radical Intermediate Confirmation

Confirming the existence of transient radical intermediates is crucial for elucidating reaction mechanisms. Several experimental techniques can be employed for this purpose. One powerful method is Transverse-Field Muon Spin Rotation (TF-μSR) . This technique is highly sensitive and can provide direct evidence for the presence of radical intermediates, even at very low concentrations.

Another common approach is the use of free radical inhibitors . By adding a known radical scavenger to the reaction mixture, a significant decrease in the reaction rate or product yield provides strong evidence for a radical-mediated pathway.

Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable tool for detecting and characterizing radical species. nih.gov In the context of iminyl radical formation from oxime derivatives, EPR studies have been instrumental in identifying and studying these intermediates. nih.gov

Ionic and Pericyclic Mechanisms in Dihydrophenanthridine Formation

While radical pathways are prevalent, ionic and pericyclic mechanisms also play a significant role in the formation of dihydrophenanthridine structures. These pathways often involve the formation of charged intermediates or concerted bond-forming and bond-breaking events.

C(sp2)–H Alkenylation and Intramolecular Aza-Michael Addition Sequences

An alternative approach to the dihydrophenanthridine core involves a sequence of C(sp2)–H alkenylation followed by an intramolecular aza-Michael addition. This strategy allows for the formation of the central heterocyclic ring through the creation of new carbon-carbon and carbon-nitrogen bonds.

The intramolecular aza-Michael addition is a powerful tool in the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.netresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a related electron-deficient alkene. In the context of dihydrophenanthridine synthesis, this would typically involve an amine moiety within the molecule attacking an activated double bond. The stereoselectivity of the aza-Michael reaction is a critical aspect, and significant research has been dedicated to developing asymmetric variants to control the stereochemistry of the newly formed chiral centers. rsc.orgresearchgate.net

Retro-Mannich-Type Rearrangements

Retro-Mannich-type reactions, which involve the fragmentation of a β-amino carbonyl compound, have been observed in the chemistry of dihydrophenanthridine derivatives. While not directly involving 6-(chloromethyl)-5,6-dihydrophenanthridine, studies on related substituted dihydrophenanthridines provide insight into this mechanistic pathway. For instance, when in situ formed substituted dihydrophenanthridines are subjected to elevated temperatures, they can undergo a retro-Mannich-type reaction, leading to the corresponding phenanthridine through C-C bond cleavage. nih.gov This process highlights a potential transformation pathway for derivatives of this compound. The involvement of o-quinone methide intermediates has also been established in the retro-Mannich reactions of related benzoxazines. uea.ac.ukresearchgate.net

Intramolecular Reactions Involving Aryne Intermediates

The synthesis of the 5,6-dihydrophenanthridine (B3050675) framework can be achieved through annulation via benzyne (B1209423) intermediates. nih.govresearchgate.net This strategy represents a key method for forging the crucial aryl-aryl bond. nih.govresearchgate.net The process involves the generation of a benzyne species that is tethered to an appropriate precursor, which then undergoes an intramolecular anionic cyclization to form the dihydrophenanthridine core. researchgate.net This pathway offers a powerful tool for constructing the foundational structure of this compound and its analogs.

Hydride Transfer Pathways in Biomimetic Reductions (e.g., 1,2-hydride transfer)

Dihydrophenanthridine derivatives are structurally related to dihydropyridines, which are known to participate in hydride transfer reactions, often in biomimetic contexts. While specific studies on this compound in this context are not prevalent, the general chemistry of dihydropyridine (B1217469) systems suggests that such pathways are plausible. Biological hydride transfers, such as those involving NADH, occur at low potentials, and functional models of these processes are of significant interest for electrosynthesis. nih.gov The study of N-alkylation or N-metallation on the hydricity of dihydropyridinates provides insights into the factors that influence these hydride transfer reactions. nih.gov

Anionic Cyclization Mechanisms

A notable method for the synthesis of 6-H-phenanthridines involves a hydride-induced anionic cyclization. nih.gov This transition-metal-free process utilizes the reduction of a biaryl bromo-nitrile followed by a nucleophilic aromatic substitution (S(N)Ar) to construct the phenanthridine core. nih.gov This approach provides a concise route to polysubstituted 6-H-phenanthridines and has been applied to the synthesis of natural alkaloids. nih.gov While this specific example leads to a 6-H-phenanthridine, the underlying principle of anionic cyclization is a relevant mechanistic pathway in the broader context of phenanthridine and dihydrophenanthridine synthesis.

Electrocyclic Ring Opening and Diradical Intermediate Formation

Electrocyclic reactions represent a class of pericyclic reactions where a pi bond is converted into a sigma bond, or vice versa. wikipedia.org In the context of dihydrophenanthridine chemistry, the reverse reaction, an electrocyclic ring opening, is a potential transformation. For example, the thermal ring-opening of substituted cyclobutenes to conjugated dienes is a well-studied electrocyclic reaction. msu.edumasterorganicchemistry.com Under thermal conditions, these reactions can proceed through a high-activation-energy bond cleavage to form a diradical intermediate, particularly when a concerted pathway is sterically hindered. msu.edu Photochemical conditions can also induce electrocyclic reactions, often with different stereochemical outcomes than their thermal counterparts. masterorganicchemistry.com

Mechanistic Studies of Metal-Catalyzed Reactions

Role of Oxidants, Catalysts, and Ligands in Promoting Cyclization

Palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds is an efficient method for synthesizing 5,6-dihydrophenanthridines. nih.gov In this process, the choice of oxidant, catalyst, and ligands plays a crucial role.

Table 1: Key Components in Palladium-Catalyzed Synthesis of 5,6-Dihydrophenanthridines

| Component | Role | Example(s) |

| Catalyst | Facilitates the C-H activation and C-C bond formation. | Pd(TFA)₂ |

| Oxidant | Regenerates the active Pd(II) species to complete the catalytic cycle. | Cu(TFA)₂·H₂O |

| Directing Group | Orients the palladium catalyst to the desired C-H bond. | O-(2-pyridyl)sulfonyl |

| Solvent | Influences the reaction rate and yield. | CF₃CH₂OH |

A plausible mechanism for this reaction involves the initial palladation directed by a suitable group, followed by an intramolecular concerted metalation-deprotonation (CMD) step. nih.gov Reductive elimination from the resulting intermediate affords the 5,6-dihydrophenanthridine product and a Pd(0) species. The oxidant, such as Cu(II), then reoxidizes the Pd(0) to the active Pd(II) catalyst, thus completing the catalytic cycle. nih.gov The presence of an oxidant is critical; in its absence, the reaction yield is significantly lower. nih.gov

Chemical Compounds Mentioned

Investigation of Catalytic Cycles (e.g., Pd(II)/Pd(0), Cu/O₂ Systems)

Pd(II)/Pd(0) Catalytic Cycle in Intramolecular Dehydrogenative Coupling

The construction of the 5,6-dihydrophenanthridine core can be efficiently achieved through a palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling reaction. A plausible mechanism for this transformation involves a Pd(II)/Pd(0) catalytic cycle, which is initiated by the reaction of a suitable precursor with a Pd(II) catalyst. nih.gov

A proposed catalytic cycle for the synthesis of 5,6-dihydrophenanthridines is depicted below:

Palladation: The cycle commences with the directed palladation of the starting material, where a directing group, such as an O-(2-pyridyl)sulfonyl group, facilitates the formation of a palladium-carbon bond to yield complex I. nih.gov

Concerted Metalation-Deprotonation (CMD): Subsequently, an intramolecular CMD step occurs. This step is assisted by a trifluoroacetate anion and proceeds through a six-membered transition state (II) to generate intermediate III. nih.gov

Reductive Elimination: The intermediate III then undergoes reductive elimination to form the 5,6-dihydrophenanthridine product. This step also produces a Pd(0) species. nih.gov

Reoxidation: To complete the catalytic cycle, the Pd(0) species is reoxidized back to the active Pd(II) state. This oxidation is typically accomplished by an oxidant, such as a copper(II) salt like copper(II) trifluoroacetate (Cu(TFA)₂). nih.gov

The role of the copper salt as an oxidant is critical for regenerating the active palladium catalyst, allowing the reaction to proceed catalytically. nih.gov

| Step | Description | Key Intermediates/Transition States | Role of Palladium | Role of Copper |

|---|---|---|---|---|

| 1. Palladation | Directed formation of a Pd-C bond. | Complex I | Forms initial complex with substrate. | N/A |

| 2. CMD | Intramolecular C-H bond activation. | Transition State II, Intermediate III | Facilitates C-H activation. | N/A |

| 3. Reductive Elimination | Formation of the C-C bond and product release. | - | Reduces from Pd(II) to Pd(0). | N/A |

| 4. Reoxidation | Regeneration of the active catalyst. | - | Oxidized from Pd(0) to Pd(II). | Acts as an oxidant. |

Role of Copper in Oxidative Transformations

While a direct Cu/O₂ catalytic cycle for the synthesis of this compound is not extensively documented, copper compounds, particularly copper(II) acetate (Cu(OAc)₂), play a significant role in subsequent transformations of the dihydrophenanthridine ring system. In the synthesis of phenanthridines from dihydrophenanthridine precursors, Cu(OAc)₂ can act as an oxidant to facilitate the oxidation of the benzylic C-H bond of the dihydrophenanthridine intermediate. beilstein-journals.org This step is crucial for the aromatization of the central ring to form the corresponding phenanthridine.

Kinetic Isotopic Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction mechanism. By comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium), valuable insights into bond-breaking events in the transition state can be obtained.

In the context of the palladium-catalyzed intramolecular dehydrogenative coupling for the synthesis of 5,6-dihydrophenanthridines, a KIE experiment was conducted to understand the mechanism of the C-H bond activation. nih.gov The experiment involved two parallel competition reactions with the unlabeled substrate and its deuterated analog.

The results of this study yielded a KIE value of 3.04. nih.gov This significant primary isotope effect indicates that the cleavage of the C-H bond on the aromatic ring is involved in the rate-determining step of the reaction. nih.gov Such a value is consistent with a mechanism where the C-H bond is broken during the turnover-limiting step, rather than an electrophilic aromatic palladation mechanism where such a large KIE would not be expected. nih.gov

Further context for the interpretation of KIE values in similar systems can be drawn from studies on palladium-catalyzed C-H arylation using mesylates. In one such study, an intermolecular primary KIE (kH/kD) of 2.3 was observed, and an intramolecular KIE (kH/kD) of 3.9 was found for a monodeuterated substrate. nih.gov While these values are from a different but related reaction, they also point towards C-H bond cleavage being a critical part of the reaction mechanism. The observation of a primary isotope effect in these systems provides strong evidence against π-complexation being the product-determining step. nih.gov

| Reaction | Type of KIE Study | Substrate(s) | kH/kD Value | Mechanistic Implication |

|---|---|---|---|---|

| Pd-catalyzed Intramolecular Dehydrogenative Coupling | Intermolecular Competition | Unlabeled and Deuterated 5,6-dihydrophenanthridine precursor | 3.04 | C-H bond cleavage is involved in the rate-determining step. nih.gov |

| Pd-catalyzed C-H Arylation | Intermolecular Competition | Unlabeled and Deuterated Aryl Mesylate | 2.3 | Suggests C-H cleavage is product-determining. nih.gov |

| Pd-catalyzed C-H Arylation | Intramolecular Competition | Monodeuterated Aryl Mesylate | 3.9 | Suggests C-H cleavage is product-determining. nih.gov |

Chemical Reactivity and Derivatization Strategies for 6 Chloromethyl 5,6 Dihydrophenanthridine

Reactivity of the Chloromethyl Group

The exocyclic chloromethyl group at the 6-position of the dihydrophenanthridine core is the primary site of initial functionalization. Its reactivity is dominated by nucleophilic substitution, providing a straightforward method for the introduction of a variety of new functional groups.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and readily undergoes substitution reactions with a range of nucleophiles. This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, significantly expanding the synthetic utility of the parent compound.

With Oxygen Nucleophiles: The reaction of 6-(chloromethyl)-5,6-dihydrophenanthridine with oxygen-based nucleophiles, such as alkoxides or hydroxides, leads to the formation of the corresponding ethers and alcohols. For instance, treatment with sodium methoxide (B1231860) would yield 6-(methoxymethyl)-5,6-dihydrophenanthridine. These reactions typically proceed under standard Williamson ether synthesis conditions.

With Nitrogen Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines, readily displace the chloride to form 6-(aminomethyl)-5,6-dihydrophenanthridine derivatives. nih.gov These reactions are fundamental in the construction of more complex nitrogen-containing heterocyclic systems and for the introduction of moieties with potential biological activity. rsc.org The synthesis of various 6-amino-5-cyano-2-thiopyrimidine derivatives highlights the utility of such nucleophilic substitutions in creating libraries of compounds for biological screening. rsc.org

With Carbon Nucleophiles: Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide ions, can be employed to extend the carbon chain at the 6-position. Reaction with a Grignard reagent, for example, would result in the formation of a new carbon-carbon bond, leading to a 6-alkyl- or 6-aryl-substituted dihydrophenanthridine.

Strategic Derivatization for Further Molecular Construction

The initial products of nucleophilic substitution serve as valuable intermediates for the construction of more elaborate molecules. For example, the synthesis of 6-(hydroxymethyl)-5,6-dihydrophenanthridine provides a primary alcohol that can be further oxidized to an aldehyde or a carboxylic acid. These functional groups are then available for a host of subsequent transformations, including Wittig reactions, reductive aminations, or esterifications.

Similarly, the 6-(aminomethyl) derivatives can be acylated or used in cyclization reactions to build fused ring systems. The strategic placement of functional groups through these derivatization strategies is a key step in the synthesis of complex natural products and novel pharmaceutical agents. frontiersin.org

Transformations of the Dihydrophenanthridine Ring System

Beyond the reactivity of the chloromethyl group, the dihydrophenanthridine ring system itself is amenable to a variety of transformations that alter its structure and aromaticity.

Aromatization Pathways: Oxidation to Fully Aromatic Phenanthridine (B189435) Derivatives

A common and synthetically important transformation of the 5,6-dihydrophenanthridine (B3050675) core is its oxidation to the fully aromatic phenanthridine ring system. nih.gov This dehydrogenation can be achieved using a variety of oxidizing agents.

One effective method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a powerful oxidant for the dehydrogenation of hydroaromatic compounds. nih.govrsc.orgorganic-chemistry.org The reaction with DDQ typically proceeds under mild conditions to afford the corresponding phenanthridine derivative in good yield. nih.govdoaj.org Palladium-catalyzed dehydrogenative coupling is another modern and efficient method for the aromatization of dihydrophenanthridines. nih.govresearchgate.net Furthermore, visible-light-induced oxidation in the presence of iodine has been reported as a mild and metal-free approach to synthesize phenanthridines from their dihydro precursors. acs.org The oxidation of N-acyl protected dihydrophenanthridines can also lead to the aromatic product. rsc.orgresearchgate.net

Hydrogenation and Dehydrogenation Dynamics

The interconversion between phenanthridine and 5,6-dihydrophenanthridine is a dynamic process. While dehydrogenation leads to the aromatic system, the reverse reaction, hydrogenation, can be used to generate the dihydro-scaffold. Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C), is a standard method for the reduction of the imine-like double bond within the phenanthridine ring to yield the 5,6-dihydrophenanthridine. mdpi.comyoutube.com

Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a convenient alternative to using gaseous hydrogen. utrgv.edugoogle.comyoutube.com This method is often faster and can exhibit useful selectivity. utrgv.edu Borane-catalyzed hydrogenation has also been explored for the regeneration of dihydrophenanthridine from phenanthridine in asymmetric transfer hydrogenation reactions. researchgate.net

Ring-Opening and Rearrangement Processes

While less common than substitutions and redox reactions, the dihydrophenanthridine ring system can potentially undergo ring-opening and rearrangement reactions under specific conditions. Acid-catalyzed rearrangements, for example, could be initiated by protonation of the nitrogen atom, potentially leading to skeletal reorganization. rsc.org Thermal rearrangements of related heterocyclic systems have also been documented, suggesting that under pyrolytic conditions, novel structures could be accessed. st-andrews.ac.uk

Photomediated ring contractions of saturated heterocycles have been reported, providing a potential, though not yet demonstrated for this specific system, pathway to novel cyclopentane-fused structures. nih.gov Additionally, enzymatic processes have been shown to facilitate the ring contraction of benzene (B151609) rings, hinting at the possibility of biocatalytic approaches for the structural modification of the dihydrophenanthridine core. rsc.orgnih.gov

Functional Group Interconversions on the Phenanthridine/Dihydrophenanthridine Core

The dihydrophenanthridine ring system and the appended chloromethyl group are amenable to a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives. These transformations can be broadly categorized into reactions involving the dihydrophenanthridine core and those targeting the exocyclic chloromethyl group.

One of the fundamental transformations of the 5,6-dihydrophenanthridine core is its oxidation to the aromatic phenanthridine system. This aromatization can be achieved using a variety of oxidizing agents and reaction conditions. The choice of oxidant is crucial to ensure compatibility with other functional groups present in the molecule.

The chloromethyl group at the 6-position is a key site for introducing structural diversity. As a primary alkyl halide, it is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including but not limited to, azides, hydroxides, and various carbon nucleophiles. The conditions for these substitution reactions, such as the choice of solvent and temperature, can be optimized to achieve high yields and selectivity.

The following table summarizes key functional group interconversions that have been explored for the this compound scaffold, providing insights into the reaction conditions and the resulting products.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Oxidizing Agent | 6-(Chloromethyl)phenanthridine | Aromatization |

| This compound | Sodium Azide (B81097) (NaN₃) | 6-(Azidomethyl)-5,6-dihydrophenanthridine | Nucleophilic Substitution |

| This compound | Sodium Hydroxide (NaOH) | 6-(Hydroxymethyl)-5,6-dihydrophenanthridine | Nucleophilic Substitution |

These transformations highlight the chemical tractability of the this compound core, making it an attractive starting material for the synthesis of novel compounds with potential applications in various fields of chemical research. Further exploration of its reactivity is likely to uncover new and efficient pathways to a wider range of functionalized phenanthridine and dihydrophenanthridine derivatives.

Advanced Spectroscopic and Structural Characterization Techniques for 6 Chloromethyl 5,6 Dihydrophenanthridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei. For 6-(chloromethyl)-5,6-dihydrophenanthridine, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenanthridine (B189435) core, the methine proton at the 6-position, and the methylene (B1212753) protons of the chloromethyl group. The chemical shifts of the aromatic protons are anticipated to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, influenced by the anisotropic effects of the aromatic rings. The proton at the C6 position (H-6) is expected to resonate as a singlet or a narrowly split multiplet, with its chemical shift influenced by the adjacent nitrogen atom and the chloromethyl group. The methylene protons of the chloromethyl group (-CH₂Cl) are also expected to appear as a distinct signal, likely a singlet, in the range of δ 4.5-5.5 ppm, shifted downfield due to the electronegativity of the chlorine atom and the adjacent nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| H-6 | 5.0 - 6.0 | Singlet |

| -CH₂Cl | 4.5 - 5.5 | Singlet |

Note: These are estimated values based on analogous structures.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The aromatic carbons of the phenanthridine core are expected to resonate in the range of δ 120-150 ppm. The carbon atom at the 6-position (C-6), being attached to a nitrogen atom and the chloromethyl group, will likely appear in the range of δ 60-70 ppm. The carbon of the chloromethyl group (-CH₂Cl) is anticipated to have a chemical shift in the range of δ 40-50 ppm due to the influence of the adjacent chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 120 - 150 |

| C-6 | 60 - 70 |

| -CH₂Cl | 40 - 50 |

Note: These are estimated values based on analogous structures.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be instrumental in assigning the protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for H-6 would correlate with the signal for C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemical details and the through-space relationships between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₂ClN), the expected exact mass can be calculated. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. The detection of this ion would confirm the molecular weight of the compound. Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) could provide additional structural information. A potential fragmentation pathway could involve the loss of the chloromethyl group or cleavage of the dihydrophenanthridine ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, the IR spectrum provides key insights into its structural integrity.

The spectrum is characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. The aliphatic C-H stretching vibrations from the dihydrophenanthridine ring and the chloromethyl group are observed at slightly lower frequencies, generally between 2850 and 3000 cm⁻¹.

Vibrations corresponding to the carbon-carbon double bonds (C=C) within the aromatic rings give rise to sharp absorption bands in the 1450–1600 cm⁻¹ region. The C-N bond stretching vibration of the dihydro-aza-heterocycle is also a key indicator, typically found in the 1200–1350 cm⁻¹ range. Furthermore, the presence of the chloromethyl group is confirmed by the C-Cl stretching vibration, which characteristically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment

UV-Vis spectroscopy probes the electronic transitions within a molecule. For π-conjugated systems like dihydrophenanthridines, this technique provides valuable information about their electronic structure and photophysical behavior researchgate.netnih.govnih.gov.